N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a fused dioxino-benzothiazole core, a pyridinylmethyl substituent, and a 1,3-dioxoisoindol-2-yl moiety.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O5S/c30-22(14-29-23(31)16-5-1-2-6-17(16)24(29)32)28(13-15-4-3-7-26-12-15)25-27-18-10-19-20(11-21(18)35-25)34-9-8-33-19/h1-7,10-12H,8-9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHKGZMQVPOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzothiazole and isoindole intermediates, followed by their coupling with the pyridine derivative under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process’s safety and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects may result from binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares structural and functional similarities with several derivatives, enabling comparative analysis of physicochemical properties, bioactivity, and synthetic challenges. Below is a detailed comparison based on available
Key Structural Analog: Hydrochloride Salt Variant
The closest analog is N-(6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide hydrochloride (referred to as Compound A in this article) .
Structural Insights :
- Compound A: The dimethylaminoethyl substituent and hydrochloride salt improve solubility and bioavailability, critical for in vivo applications .
Functional Group Comparison
- Benzothiazole-Dioxane Core : Both compounds retain this fused heterocyclic system, which is associated with RNA-binding or anti-inflammatory activity in other analogs .
- Isoindole-1,3-dione Moiety : This electron-deficient group is conserved across analogs, suggesting a role in hydrogen-bond acceptor interactions or redox activity.
Research Findings and Limitations
- Activity Data: No direct bioactivity data for the target compound are available in the provided evidence. However, analogs like Compound A are often screened for kinase inhibition due to their structural resemblance to ATP-competitive inhibitors .
Biological Activity
The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole core and isoindole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of benzothiazole derivatives. The compound has been tested against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study synthesized several benzothiazole derivatives and assessed their antibacterial activity using the disc diffusion method. Compounds were tested against strains such as Bacillus subtilis and Escherichia coli. Results indicated that compounds with substitutions at specific positions exhibited significant antibacterial properties compared to standard antibiotics like ciprofloxacin.
| Compound Code | Inhibition Zone (mm) | B. subtilis | E. coli |
|---|---|---|---|
| 3a | 16 | 16 | 14 |
| 3b | 17 | 15 | 15 |
| 3c | 20 | 18 | 16 |
| 3h | 19 | 17 | 15 |
The highest activity was observed in compound 3c , indicating that structural modifications can enhance antibacterial efficacy .
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. A study focused on the anticancer activity of structurally related compounds against human cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer).
Findings:
Compounds demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis in cancer cells, suggesting that the compound may interfere with cellular signaling pathways involved in cell survival .
Anti-inflammatory Activity
Research has indicated that benzothiazole derivatives possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines was evaluated in vitro.
Experimental Results:
In a controlled study, the compound showed a dose-dependent reduction in the production of TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
